(S)-4-Hydroxypiperidin-2-one
Overview
Description
(S)-4-Hydroxypiperidin-2-one is a chiral compound with a hydroxyl group attached to the fourth carbon of a piperidin-2-one ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxypiperidin-2-one typically involves the reduction of 4-piperidone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. For instance, the use of chiral borane reagents or enzymes can facilitate this reduction under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-piperidone in the presence of chiral ligands. This method ensures high enantioselectivity and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 4-piperidone.
Reduction: Further reduction can lead to the formation of piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Piperidone
Reduction: Piperidine derivatives
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
(S)-4-Hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxypiperidin-2-one largely depends on its role as an intermediate or active compound in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group and the piperidin-2-one ring structure allow it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for its activity.
Comparison with Similar Compounds
4-Piperidone: Lacks the hydroxyl group, making it less versatile in certain reactions.
Piperidine: A fully saturated ring without the carbonyl group, leading to different reactivity.
2-Piperidone: The carbonyl group is at a different position, altering its chemical properties.
Uniqueness: (S)-4-Hydroxypiperidin-2-one is unique due to its chiral nature and the presence of both a hydroxyl and a carbonyl group. This combination allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(4S)-4-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473408 | |
Record name | (S)-4-Hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476014-92-3 | |
Record name | (S)-4-Hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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